6-Selenopurine

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

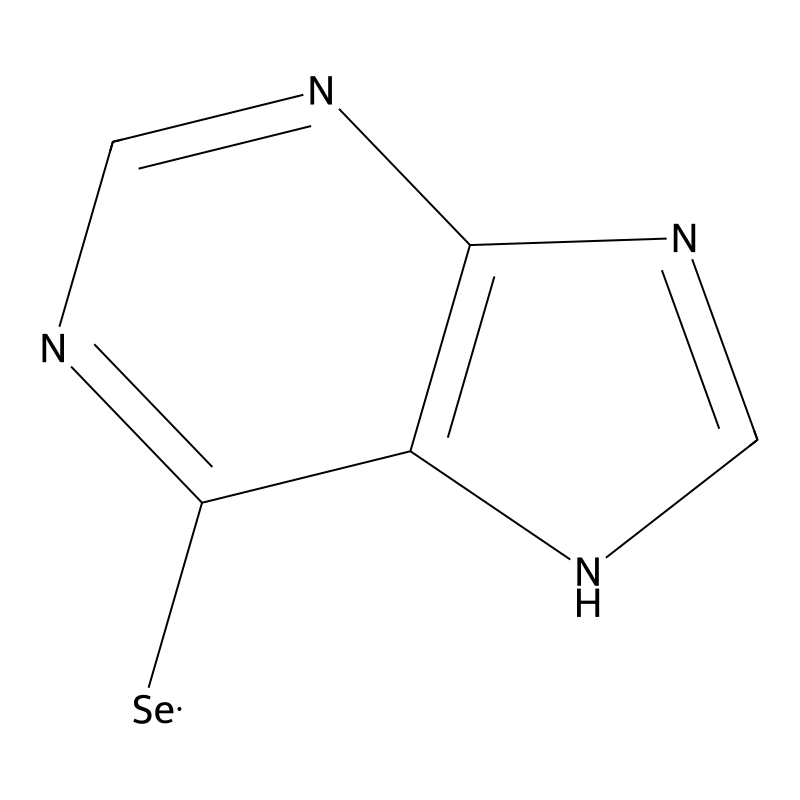

6-Selenopurine is a seleno-analogue of purine, characterized by the substitution of a sulfur atom with selenium in the purine structure. Its molecular formula is CHNSe, and it features a unique selenium atom that imparts distinctive chemical properties compared to its sulfur-containing counterparts. This compound is of particular interest due to its potential biological activities and applications in medicinal chemistry.

- Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives, which may exhibit different biological activities and stability profiles compared to the parent compound.

- Substitution Reactions: 6-Selenopurine can participate in nucleophilic substitution reactions, where the selenium atom can act as a leaving group under certain conditions .

- Condensation Reactions: It can also react with other nucleophiles to form more complex molecules, such as nucleosides or derivatives that may have enhanced pharmacological properties .

6-Selenopurine exhibits notable biological activity, particularly in the context of cytotoxicity against cancer cells. Studies have indicated that it may have similar effects to other purine analogues, potentially disrupting nucleic acid synthesis and function. The compound has been evaluated for its cytotoxic effects in various cancer cell lines, showing promise as an antitumor agent .

The synthesis of 6-selenopurine can be achieved through several methods:

- Selenium Substitution: This involves replacing a sulfur atom in existing purine derivatives with selenium, often using selenohydrolysis methods .

- Chemical Synthesis: Various synthetic pathways utilize intermediates such as chloro-9-(purine) to produce 6-selenopurine and its derivatives .

- Nucleoside Formation: 6-Selenopurine can be converted into nucleoside forms through glycosylation reactions, which enhance its solubility and biological activity .

The applications of 6-selenopurine are diverse:

- Anticancer Research: Its cytotoxic properties make it a candidate for further development in cancer therapeutics.

- Biochemical Studies: The compound serves as a tool for studying the role of selenium in biological systems and its effects on nucleic acid metabolism.

- Pharmaceutical Development: Due to its unique structure, 6-selenopurine may lead to the discovery of new drugs with improved efficacy and reduced side effects compared to traditional purines.

Interaction studies involving 6-selenopurine focus on its binding affinity and reactivity with various biomolecules. Research indicates that it may interact with enzymes involved in nucleotide metabolism, potentially inhibiting their activity and affecting cellular processes related to DNA replication and repair . Additionally, studies on its interactions with other drugs highlight its potential for combination therapies.

Several compounds share structural similarities with 6-selenopurine. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 6-Thiopurine | Similar purine base | Contains sulfur instead of selenium; widely used in chemotherapy. |

| 2-Aminopurine | Similar base structure | Exhibits different biological activity; lacks selenium. |

| Selenoadenosine | Nucleoside form | Contains adenine; shows distinct pharmacological properties. |

| 2-Selenouracil | Pyrimidine analogue | Different base structure; used in antiviral research. |

6-Selenopurine's uniqueness lies in its selenium substitution, which alters its reactivity and biological properties compared to these similar compounds. This distinction may lead to novel therapeutic applications not achievable with traditional purines or thiopurines.

The synthesis of 6-selenopurine has evolved significantly since its initial preparation in the 1950s, encompassing various methodological approaches that range from classical nucleophilic substitution reactions to modern catalytic transformations [1] [2]. These synthetic pathways have been developed to address the unique challenges associated with introducing selenium into the purine scaffold while maintaining structural integrity and achieving acceptable yields [3].

Historical Developments

Early Synthesis via 6-Chloropurine and Selenourea (1956)

The pioneering synthesis of 6-selenopurine was achieved by Henry G. Mautner at Yale University in 1956, representing a landmark achievement in organoselenium chemistry [4] [5]. Mautner's approach utilized two primary methodologies for the introduction of selenium into the purine nucleus [5].

The first method involved the addition of sodium hydrogen selenide to 6-chloropurine, which provided a direct route to 6-selenopurine through nucleophilic displacement [4] [5]. This reaction proceeded under mild conditions and offered the advantage of introducing radioactive selenium for subsequent biological studies [5].

The second and more efficient approach employed selenourea as the selenium-containing nucleophile in reaction with 6-chloropurine [4] [5]. This methodology proved remarkably effective, achieving a yield of 92% for the target compound [5]. The reaction conditions were optimized to favor the nucleophilic substitution at the 6-position of the purine ring while maintaining the integrity of the heterocyclic core structure [4].

| Synthetic Method | Reagents | Yield (%) | Conditions |

|---|---|---|---|

| Sodium hydrogen selenide route | 6-Chloropurine + NaHSe | Not specified | Mild conditions |

| Selenourea route | 6-Chloropurine + Selenourea | 92 | Standard heating |

The success of Mautner's selenourea-based methodology established a foundation for subsequent developments in selenopurine chemistry and demonstrated the feasibility of incorporating selenium into biologically relevant heterocyclic systems [4] [5].

Intermediate Utilization of 6-Chloro-9-(β-D-Arabinofuranosyl)purine

The development of nucleoside analogs of 6-selenopurine required the utilization of 6-chloro-9-(β-D-arabinofuranosyl)purine as a key intermediate [6]. This arabinofuranosyl derivative served as a crucial starting material for the chemical synthesis of a series of 6-substituted selenopurine arabinosides [6].

The synthetic strategy involved the preparation of the chlorinated nucleoside intermediate followed by selenium substitution under carefully controlled conditions [6]. This approach enabled the synthesis of selenopurine nucleoside analogs that exhibited cytotoxicity against murine leukemic cells in in vitro testing systems [6].

Selenourea proved to be a particularly useful reagent for synthesizing selenopurines, selenopurine nucleosides, and selenopurine arabinosides under mild reaction conditions [6]. The versatility of this reagent allowed for the preparation of various selenium-containing purine derivatives with different alkyl chain lengths, although studies revealed that lengthening the side chain had no significant effect on the cytotoxicity of the resulting compounds [6].

Nucleophilic Substitution Reactions

Selenohydrolysis of Alkylthiopurines

The selenohydrolysis of alkylthiopurines represents an important class of nucleophilic substitution reactions for introducing selenium functionality into purine systems [7] [8]. These reactions typically involve the displacement of sulfur-containing groups with selenium-based nucleophiles under specific reaction conditions [8].

Recent methodological developments have demonstrated the utility of selenopyridine synthesis approaches that can be adapted for purine systems [9]. The generation of selenium nucleophiles through in situ reduction of diselenides has proven particularly effective for achieving high yields in nucleophilic substitution reactions [9].

The reaction conditions for selenohydrolysis typically require careful control of temperature and solvent systems to prevent oxidation of the selenium-containing intermediates [9]. Optimal conditions often involve the use of reducing agents such as sodium borohydride to maintain the selenium species in their nucleophilic form [9].

SNAr Reactions with Selenols/Diselenides

Nucleophilic aromatic substitution (SNAr) reactions with selenols and diselenides have emerged as powerful methodologies for the synthesis of 6-selenopurine derivatives [1] [2]. These reactions exploit the electrophilic nature of halogenated purines to facilitate selenium incorporation through nucleophilic displacement mechanisms [10] [11].

The SNAr reaction mechanism involves the formation of a Meisenheimer complex intermediate, where the selenium nucleophile attacks the electrophilic carbon bearing the leaving group [10] [11]. The electron-withdrawing nature of the purine ring system activates the substrate toward nucleophilic attack, making these reactions proceed under relatively mild conditions [10].

| Starting Material | Selenium Source | Yield (%) | Reaction Conditions |

|---|---|---|---|

| 2,6-Dichloropurine | Diphenyl diselenide/H₃PO₂ | 50-84 | 0-60°C, isopropanol |

| 2,6-Dichloropurine | Dibenzyl diselenide/H₃PO₂ | 49-66 | 50-60°C, isopropanol |

| 2,6-Dichloropurine | Dipentyl diselenide/NaBH₄ | 66 | 60°C, isopropanol |

Recent research has demonstrated that 2,6-dichloropurine derivatives can undergo selective substitution at the 6-position when treated with in situ generated selenols [1]. The reduction of diselenides to selenols can be accomplished using various reducing systems, including zinc/hydrochloric acid, hypophosphorous acid, or sodium borohydride [1] [2].

The selectivity of these reactions depends on the electronic properties of the purine substrate and the choice of solvent system [1]. Polar protic solvents such as isopropanol have proven particularly effective for these transformations, while aprotic solvents may lead to competing side reactions [1] [2].

Modern Approaches

Triazolylpurine Derivatives and CuAAC Reactions

Contemporary synthetic strategies have incorporated copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions into the synthesis of selenopurine derivatives [1] [2]. This approach utilizes triazolylpurine intermediates as versatile building blocks for subsequent selenium incorporation [12] [13].

The methodology involves the initial preparation of 2,6-bistriazolylpurine derivatives through sequential azide substitution and CuAAC reactions [1] [2]. These triazolyl-substituted purines serve as excellent substrates for SNAr reactions with selenium nucleophiles, where the triazolyl group acts as an effective leaving group [1].

Research has demonstrated that the 1,2,3-triazolyl ring at the C6 position of purine exhibits superior leaving group properties compared to traditional halide substituents [1] [2]. This enhanced reactivity enables the synthesis of 6-selanyl-2-triazolylpurine derivatives in yields up to 87% under mild reaction conditions [1].

| Triazolylpurine Substrate | Selenium Source | Yield (%) | Method |

|---|---|---|---|

| 2,6-Bistriazolylpurine nucleoside | Phenylselenol | 59-65 | Method C (benzene) |

| 2,6-Bistriazolylpurine derivatives | Diphenyl diselenide/Zn | 60-87 | Method B (benzene/HCl) |

| 2,6-Bistriazolylpurine derivatives | Diselenides/NaBH₄ | 59-87 | Method D (ethyl acetate) |

The CuAAC methodology offers several advantages including functional group tolerance, mild reaction conditions, and high regioselectivity for the formation of 1,4-disubstituted triazoles [12] [13]. The copper-catalyzed process proceeds efficiently at room temperature and can accommodate a wide range of alkyne substrates [12].

Vorbrüggen Glycosylation and Mitsunobu Reactions

Modern nucleoside synthesis approaches have incorporated Vorbrüggen glycosylation and Mitsunobu reactions for the preparation of selenopurine nucleoside analogs [1] [14] [15]. The Vorbrüggen glycosylation method provides excellent regioselectivity for N9-substitution of purine derivatives with protected sugar moieties [14] [16].

The Vorbrüggen procedure utilizes silylated purine bases and protected glycosyl donors in the presence of Lewis acid catalysts [14] [16]. This methodology has been successfully applied to the synthesis of ribofuranosyl derivatives of selenopurines, achieving high β-selectivity in the glycosylation step [14].

Mitsunobu reactions have proven particularly valuable for the introduction of alkyl substituents at the N7 or N9 positions of selenopurine derivatives [15] [17]. This approach enables the synthesis of N-alkylated selenopurines through the coupling of alcohols with purine nucleophiles under Mitsunobu conditions [15] [17].

The Mitsunobu methodology offers excellent chemoselectivity and proceeds with inversion of configuration at the alcohol component [15] [17]. Recent developments have demonstrated that both benzylic and aliphatic alcohols can be efficiently coupled with selenopurine derivatives using triphenylphosphine and diethyl azodicarboxylate as the activating system [15] [17].

| Reaction Type | Substrate | Product | Yield (%) | Selectivity |

|---|---|---|---|---|

| Vorbrüggen glycosylation | Selenopurine + ribose donor | N9-ribofuranosyl selenopurine | 70-90 | β-selective |

| Mitsunobu alkylation | Selenopurine + heptanol | N9-heptyl selenopurine | 60-80 | N9-selective |

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard